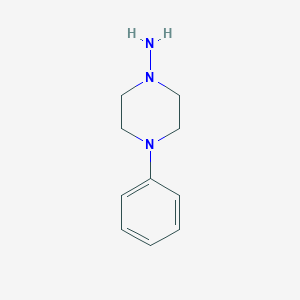

4-Phenylpiperazin-1-amine

Overview

Description

4-Phenylpiperazin-1-amine, also known as 1-Benzyl-4-phenylpiperazin, is a heterocyclic organic compound. It has a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol. Another variant of this compound, 4-(4-phenylpiperazin-1-yl)butan-1-amine hydrochloride, has a molecular weight of 269.82 .

Synthesis Analysis

The synthesis of 4-Phenylpiperazin-1-amine related compounds has been reported in various studies. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .Molecular Structure Analysis

The molecular structure of 4-Phenylpiperazin-1-amine related compounds has been studied. For example, the role of non-covalent interactions in a novel supramolecular compound, Bis (4-phenylpiperazin-1-ium) Oxalate Dihydrate, was analyzed .Physical And Chemical Properties Analysis

4-Phenylpiperazin-1-amine is a white powder .Scientific Research Applications

Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment

4-Phenylpiperazin-1-amine has been used in the design and synthesis of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM . This compound could be considered as a lead compound for the development of AD drugs .

Butyrylcholinesterase Inhibitors

The synthesized compounds also exhibited a certain ability to inhibit butyrylcholinesterase (BuChE), with several compounds inhibiting BuChE with IC 50 value less than 5 μM . For example, compounds 6e, 6h, and 6n exhibited better BuChE inhibitory activities with the IC 50 values of 3.42 μM, 3.87 μM, and 3.96 μM, respectively .

Supramolecular Compound Synthesis

4-Phenylpiperazin-1-amine has been used in the synthesis of a new material, bis(4-phenylpiperazin-1-ium) oxalate dihydrate, with the general chemical formula (C10H15N2)2(C2O4).2H2O, indicated by PPOXH . This compound’s asymmetric unit and three-dimensional network have been determined by single crystal X-ray diffraction .

Thermal Characterization

The thermal characterization of this product, bis(4-phenylpiperazin-1-ium) oxalate dihydrate, was studied by a coupled TG/DTA analysis .

Spectroscopic Properties Study

The vibrational modes of the different characteristic groups of the title chemical were identified using infrared spectrum analysis . The ultraviolet-visible absorption spectrum has been used to study the optical properties and the energy gap of this compound .

Quantum Chemical Study

The role of non-covalent interactions in the novel supramolecular compound, bis(4-phenylpiperazin-1-ium) oxalate dihydrate, has been studied using quantum chemical methods . Hirshfeld surface analysis and two-dimensional fingerprints have been performed to quantify the non-covalent interactions in the PPOXH structure .

Mechanism of Action

Target of Action

The primary target of 4-Phenylpiperazin-1-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . ACh is a neurotransmitter that plays an important role in learning and memory .

Mode of Action

4-Phenylpiperazin-1-amine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of ACh, thereby increasing its concentration and enhancing cognition functions . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by 4-Phenylpiperazin-1-amine affects the cholinergic neurotransmission pathway . By preventing the breakdown of ACh, the compound enhances the signaling in this pathway, which is crucial for learning and memory .

Pharmacokinetics

The compound’s inhibitory activity against ache has been confirmed in vitro , suggesting that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability.

Result of Action

The inhibition of AChE by 4-Phenylpiperazin-1-amine leads to an increase in ACh concentration, enhancing cognition functions . This makes the compound potentially useful for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Future Directions

properties

IUPAC Name |

4-phenylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAURIJZNKHAJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509256 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14340-32-0 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

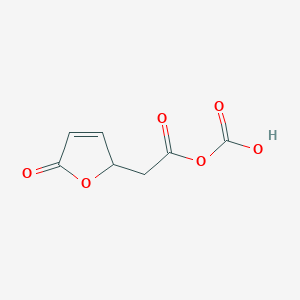

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

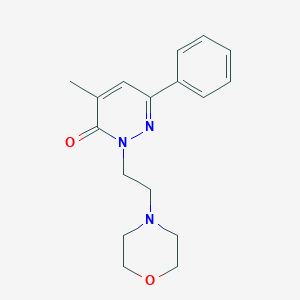

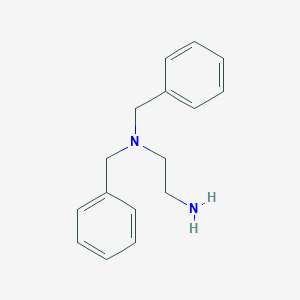

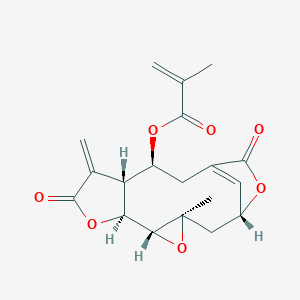

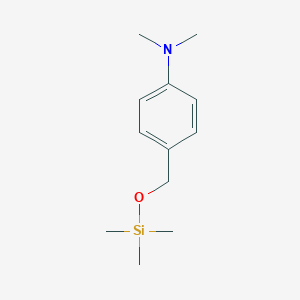

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.